molecular formula C16H15NO4 B2927364 (E)-methyl 2-(3-(5-methylfuran-2-yl)acrylamido)benzoate CAS No. 549517-31-9

(E)-methyl 2-(3-(5-methylfuran-2-yl)acrylamido)benzoate

Cat. No.: B2927364
CAS No.: 549517-31-9
M. Wt: 285.299
InChI Key: JAIHYQQFGKPRMA-MDZDMXLPSA-N
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Description

(E)-methyl 2-(3-(5-methylfuran-2-yl)acrylamido)benzoate is an organic compound that features a furan ring, an acrylamide group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(3-(5-methylfuran-2-yl)acrylamido)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or gold nanoparticles can be used to facilitate the reactions .

Mechanism of Action

The mechanism of action of (E)-methyl 2-(3-(5-methylfuran-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets and pathways. The furan ring and acrylamide group can interact with enzymes and receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-methyl 2-(3-(5-methylfuran-2-yl)acrylamido)benzoate is unique due to its combination of a furan ring, an acrylamide group, and a benzoate ester. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds .

Properties

IUPAC Name

methyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-11-7-8-12(21-11)9-10-15(18)17-14-6-4-3-5-13(14)16(19)20-2/h3-10H,1-2H3,(H,17,18)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIHYQQFGKPRMA-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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